molecular formula C3H3BrN2O B13099307 5-Bromoisoxazol-4-amine

5-Bromoisoxazol-4-amine

Cat. No.: B13099307
M. Wt: 162.97 g/mol
InChI Key: SWUHRCHBZSWTOC-UHFFFAOYSA-N
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Description

5-Bromoisoxazol-4-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted ketonitriles with hydroxylamine, leading to the formation of 3- and/or 5-aminoisoxazoles . The reaction conditions often include the use of solvents such as ethanol and the application of reflux techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoxazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, molecular iodine, and terminal alkynes. Reaction conditions often involve the use of solvents like DMF (dimethylformamide) and i-PrOH (isopropanol) under microwave irradiation .

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for use in medicinal chemistry .

Scientific Research Applications

Scientific Research Applications

The applications of 5-Bromoisoxazol-4-amine can be categorized into several key areas:

Medicinal Chemistry

This compound has shown significant potential in drug discovery and development:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including leukemia cells. Studies have demonstrated its ability to inhibit oncogenes such as c-Myc and CDK6, which are pivotal in cancer progression .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its derivatives have shown promising results in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can be used to create various derivatives with tailored biological activities through functional group modifications .

Agricultural Applications

The compound is also explored for its potential use in agrochemicals. Its derivatives may serve as effective agents in pest control or as growth regulators, contributing to sustainable agricultural practices .

Data Table: Biological Activities of this compound Derivatives

Activity Target Effect Reference
AnticancerLeukemia HL-60 cellsCytotoxic effect
AntimicrobialVarious bacterial strainsInhibition of growth
AntiviralViral pathogensPotential inhibitory activity
Enzyme InhibitionSpecific kinasesReduced activity
AgrochemicalPestsInsecticidal properties

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on leukemia cells revealed significant cytotoxicity. The compound was shown to induce apoptosis through the inhibition of key signaling pathways involved in cell proliferation and survival. This finding highlights its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against multi-drug resistant bacterial strains. The results indicated that several derivatives exhibited potent antimicrobial activity, suggesting their utility in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 5-Bromoisoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of target proteins. This inhibition can lead to various biological effects, including the suppression of cancer cell growth and the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromoisoxazol-4-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C3H3BrN2O

Molecular Weight

162.97 g/mol

IUPAC Name

5-bromo-1,2-oxazol-4-amine

InChI

InChI=1S/C3H3BrN2O/c4-3-2(5)1-6-7-3/h1H,5H2

InChI Key

SWUHRCHBZSWTOC-UHFFFAOYSA-N

Canonical SMILES

C1=NOC(=C1N)Br

Origin of Product

United States

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